REACTION_CXSMILES
|
[Na].[NH2:2][C:3]([NH2:5])=[S:4].[CH3:6][CH:7]([C:13](=O)[CH:14]([CH3:16])[CH3:15])[C:8](OCC)=[O:9]>C(O)C>[CH:14]([C:13]1[NH:5][C:3](=[S:4])[NH:2][C:8](=[O:9])[C:7]=1[CH3:6])([CH3:16])[CH3:15] |^1:0|
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(C(C)C)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 85° C. for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate (3×80 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(NC(N1)=S)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |